4-bromo-2-methylpentanenitrile
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Overview
Description
4-Bromo-2-methylpentanenitrile is an organic compound with the molecular formula C6H10BrN. It is a nitrile derivative, characterized by the presence of a bromine atom and a nitrile group attached to a methylpentane backbone. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (e.g., 4-bromo-2-methylpentane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated using phosphorus(V) oxide (P4O10) to form nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the halogenoalkane method due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Sodium or Potassium Cyanide: Used in substitution reactions to replace the bromine atom with a nitrile group.
Lithium Aluminum Hydride: A strong reducing agent used to convert the nitrile group to a primary amine.
Acidic or Basic Hydrolysis: Conditions used to convert the nitrile group to a carboxylic acid.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
4-Bromo-2-methylpentanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions involving nitrile compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylpentanenitrile involves its reactivity with various nucleophiles and reducing agents. The nitrile group is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, forming different products depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.
4-Bromo-2-methylhexanenitrile: Similar structure but with a longer carbon chain.
2-Bromo-4-methylpentanenitrile: Similar structure but with the bromine and methyl groups in different positions.
Uniqueness
4-Bromo-2-methylpentanenitrile is unique due to its specific arrangement of the bromine and nitrile groups on the methylpentane backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Properties
CAS No. |
1467467-58-8 |
---|---|
Molecular Formula |
C6H10BrN |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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